N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, often using palladium-catalyzed Suzuki or Stille coupling.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Final Coupling: The furan, thiophene, and thiadiazole rings are coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)benzamide
- N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide
Uniqueness
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of furan, thiophene, and thiadiazole rings. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-10-13(21-16-15-10)14(18)17(7-11-4-5-19-9-11)8-12-3-2-6-20-12/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGSOGVVGFVUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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